molecular formula C6H13ClF3NS B3229428 N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride CAS No. 1286744-09-9

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride

Cat. No.: B3229428
CAS No.: 1286744-09-9
M. Wt: 223.69 g/mol
InChI Key: DTCJFUSUEFDRSC-UHFFFAOYSA-N
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Description

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a trifluoromethylthio group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride typically involves the reaction of N-propylamine with 2-(trifluoromethylthio)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Propyl-[2-(trifluoromethyl)ethyl]amine hydrochloride
  • N-Propyl-[2-(methylthio)ethyl]amine hydrochloride
  • N-Propyl-[2-(ethylthio)ethyl]amine hydrochloride

Uniqueness

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

1286744-09-9

Molecular Formula

C6H13ClF3NS

Molecular Weight

223.69 g/mol

IUPAC Name

propyl-[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride

InChI

InChI=1S/C6H12F3NS.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H

InChI Key

DTCJFUSUEFDRSC-UHFFFAOYSA-N

SMILES

CCCNCCSC(F)(F)F.Cl

Canonical SMILES

CCC[NH2+]CCSC(F)(F)F.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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